molecular formula C8H18INO2S B035324 2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide CAS No. 109280-12-8

2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide

Cat. No. B035324
M. Wt: 319.21 g/mol
InChI Key: LJJHWUCPDQRFRI-JUQHTPJSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, commonly referred to as MDO or methyldioxathiolane oxide, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MDO is a heterocyclic organic compound that contains a sulfur atom and a five-membered ring structure, which makes it a valuable building block in organic synthesis. In

Mechanism Of Action

The mechanism of action of MDO is not well understood, but it is believed to interact with biological molecules through the formation of covalent bonds. MDO has been shown to react with thiols, such as cysteine residues in proteins, to form adducts. This interaction can alter the structure and function of the protein, leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

MDO has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. MDO has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a range of effects on cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using MDO in lab experiments is its high reactivity, which makes it a valuable building block in organic synthesis. MDO is also relatively easy to synthesize, which makes it accessible to researchers. However, MDO has some limitations in lab experiments. It is a toxic compound and can be hazardous to handle, which requires special precautions. In addition, MDO is not very stable and can decompose over time, which can affect the reliability of experimental results.

Future Directions

There are several future directions for the research of MDO. One area of interest is the development of new synthetic methods for MDO and its derivatives. This could lead to the discovery of new molecules with unique chemical and biological properties. Another area of interest is the investigation of the mechanism of action of MDO and its adducts with biological molecules. This could provide insights into the molecular basis of cellular signaling pathways. Finally, the potential therapeutic applications of MDO and its derivatives, such as in the treatment of neurodegenerative diseases, could be explored further.

Synthesis Methods

MDO can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-nitrosopropane with dimethylamine to form the corresponding nitrosamine. The nitrosamine is then reacted with sulfur dioxide to yield the corresponding sulfonamide. Finally, the sulfonamide is oxidized with hydrogen peroxide to produce MDO. The purity of the final product can be improved through recrystallization and column chromatography.

Scientific Research Applications

MDO has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis to introduce the oxathiolane ring structure into molecules. MDO has also been employed as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. In addition, MDO has been used as a ligand in coordination chemistry, where it can form stable complexes with metal ions.

properties

CAS RN

109280-12-8

Product Name

2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide

Molecular Formula

C8H18INO2S

Molecular Weight

319.21 g/mol

IUPAC Name

trimethyl-[[(2S,5S)-2-methyl-3-oxo-1,3-oxathiolan-5-yl]methyl]azanium;iodide

InChI

InChI=1S/C8H18NO2S.HI/c1-7-11-8(6-12(7)10)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,12?;/m0./s1

InChI Key

LJJHWUCPDQRFRI-JUQHTPJSSA-M

Isomeric SMILES

C[C@H]1O[C@H](CS1=O)C[N+](C)(C)C.[I-]

SMILES

CC1OC(CS1=O)C[N+](C)(C)C.[I-]

Canonical SMILES

CC1OC(CS1=O)C[N+](C)(C)C.[I-]

synonyms

2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide
2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, (+)-isomer
2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, (-)-isomer
MDMOO

Origin of Product

United States

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